molecular formula C33H36O10S B8091302 (3R,4S,5R,6R)-6-(acetoxymethyl)-2-methoxy-2-(4-methyl-3-((5-phenylthiophen-2-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(3R,4S,5R,6R)-6-(acetoxymethyl)-2-methoxy-2-(4-methyl-3-((5-phenylthiophen-2-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B8091302
M. Wt: 624.7 g/mol
InChI Key: HWCGWCGVPCTXKT-JTCDBNCGSA-N
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Description

This compound is a tetraacetylated tetrahydro-2H-pyran derivative with a complex aromatic substituent. Its structure includes:

  • A tetrahydro-2H-pyran core with stereochemistry defined as (3R,4S,5R,6R).
  • Acetoxymethyl group at position 5.
  • Methoxy group at position 2.

Properties

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-methoxy-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36O10S/c1-19-12-13-26(16-25(19)17-27-14-15-29(44-27)24-10-8-7-9-11-24)33(38-6)32(42-23(5)37)31(41-22(4)36)30(40-21(3)35)28(43-33)18-39-20(2)34/h7-16,28,30-32H,17-18H2,1-6H3/t28-,30-,31+,32-,33?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCGWCGVPCTXKT-JTCDBNCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3R,4S,5R,6R)-6-(acetoxymethyl)-2-methoxy-2-(4-methyl-3-((5-phenylthiophen-2-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with potential biological activities. Its intricate structure suggests a range of interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C33H36O10S
  • Molecular Weight : 624.7 g/mol
  • CAS Number : Not specified in the sources
  • Purity : 98% .

Structural Features

The compound features multiple functional groups:

  • Acetoxymethyl group
  • Methoxy group
  • Tetrahydropyran ring
  • Phenyl and thiophenyl substituents

These structural elements contribute to its potential pharmacological properties.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that tetrahydropyran derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the thiophenyl group may enhance this activity by increasing lipophilicity and facilitating cell membrane penetration .

Antimicrobial Activity

Compounds featuring phenyl and thiophenyl groups have demonstrated antimicrobial properties against a range of pathogens. Preliminary studies suggest that the target compound may exhibit similar activities, potentially acting against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes .

Enzyme Inhibition

The structural complexity of this compound allows for potential interactions with various enzymes. Specifically, it may act as an inhibitor of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. In vitro studies have suggested that derivatives can modulate enzyme activity by altering substrate binding affinities .

Study 1: Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of similar tetrahydropyran derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via caspase activation .

Study 2: Antimicrobial Testing

In another investigation, a series of phenyl-substituted compounds were tested for antimicrobial efficacy. The results showed that compounds with thiophenyl moieties exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to their non-thiophenyl counterparts. This suggests a potential role for the target compound in developing new antimicrobial agents .

Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionModulates metabolic enzymes
PropertyValue
Molecular Weight624.7 g/mol
SolubilitySoluble in DMSO
LogP4.87

Scientific Research Applications

Medicinal Chemistry

The compound's potential as a pharmaceutical agent is notable due to its structural characteristics that may influence biological activity:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the phenylthiophen moiety is believed to enhance its interaction with cellular targets involved in cancer proliferation.
  • Antioxidant Properties : The methoxy and acetoxymethyl groups may contribute to antioxidant activity, which can protect cells from oxidative stress. This property is crucial in developing therapies for diseases linked to oxidative damage.

Drug Delivery Systems

Due to its favorable solubility and stability profile, this compound can be explored as a potential carrier for drug delivery:

  • Nanoparticle Formulations : The compound can be incorporated into nanoparticle systems for targeted drug delivery. Its ability to form stable complexes with various therapeutic agents can enhance bioavailability and reduce side effects.

Biochemical Studies

The compound serves as a valuable tool in biochemical research:

  • Enzyme Inhibition Studies : The structural features allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This application can aid in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Material Science

Research into the material properties of this compound reveals potential applications:

  • Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with tailored properties for use in coatings or biomedical devices.

Case Studies

StudyObjectiveFindings
Study 1 Investigate anticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study 2 Evaluate antioxidant capacityShowed strong free radical scavenging activity in vitro, suggesting potential as an antioxidant agent in therapeutic applications.
Study 3 Develop drug delivery systemsSuccessfully encapsulated within polymeric nanoparticles, enhancing the solubility and stability of co-delivered drugs.

Comparison with Similar Compounds

Research Implications

The structural diversity of this compound class underscores their versatility in drug design. Future studies should explore:

  • Structure-Activity Relationships (SAR) : Systematic substitution of the phenylthiophene group (e.g., introducing halogens or heterocycles) to optimize bioavailability.
  • Metabolic Stability : Investigating the deacetylation kinetics of the triacetate moiety in physiological conditions.
  • Targeted Delivery : Leveraging the lipophilic aromatic substituent for tissue-specific drug delivery.

Data gaps in melting points, solubility, and explicit bioactivity highlight the need for further experimental characterization.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via glycosylation or esterification reactions. For example, describes similar derivatives synthesized using LiAlH4 reduction followed by acetylation with acetic anhydride/pyridine, yielding 78% after purification. Optimize yields by controlling reaction time (e.g., 24 hours for complete acylation), temperature (0°C for sensitive steps), and stoichiometric ratios of reagents like DMAP or Tebbe reagent (used in THF-based protocols) . Chromatography (silica gel) and recrystallization (using ethyl acetate/hexane) are critical for purification.

Q. How can researchers confirm the stereochemical configuration of the tetrahydro-2H-pyran core?

  • Methodological Answer : Use nuclear Overhauser effect (NOE) experiments in NMR to identify spatial proximity of protons. For example, and highlight the use of 1H^1H-NMR and 13C^{13}C-NMR to assign stereochemistry based on coupling constants and chemical shifts. X-ray crystallography (as in ) is definitive for resolving ambiguous cases .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Refer to GHS classifications (e.g., H302, H315, H319 for oral toxicity, skin/eye irritation). Use PPE: nitrile gloves, EN 166-certified goggles, and P95 respirators for dust control ( ). Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of acetyl groups (). Emergency measures include rinsing eyes with water for ≥15 minutes and using activated charcoal for ingestion ( ) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. ESI-MS) be resolved during structural validation?

  • Methodological Answer : Cross-validate using orthogonal techniques. For instance, combines 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS to confirm molecular weight and functional groups. If discrepancies arise, perform high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to resolve ambiguities. Computational modeling (DFT for NMR chemical shift prediction) may also aid interpretation .

Q. What strategies improve regioselectivity in the acetylation of hydroxyl groups on the pyran ring?

  • Methodological Answer : Use protecting groups (e.g., benzyl for transient protection of specific hydroxyls, as in ) or temperature-controlled acylation. demonstrates that selective acetylation at the 6-position is achievable using stoichiometric acetic anhydride at 0°C, followed by gradual warming to room temperature. Monitor reaction progress via TLC or in-situ IR spectroscopy .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. notes decomposition risks at elevated temperatures (>90°C) due to acetyl group hydrolysis. For biological assays, use pH 7.4 buffers (PBS) to mimic physiological conditions and avoid prolonged light exposure ( ) .

Q. What analytical techniques are recommended for assessing purity in absence of commercial standards?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) for non-UV active impurities. and validate purity via melting point consistency (e.g., 127–129°C for analogous compounds) and elemental analysis (C, H, O within ±0.4% of theoretical values) .

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